molecular formula C32H26N4O4S B2402443 methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate CAS No. 325476-18-4

methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Cat. No.: B2402443
CAS No.: 325476-18-4
M. Wt: 562.64
InChI Key: XPRKOSDTZAEUFA-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds often contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .


Synthesis Analysis

Further functionalization of the free amino groups in these compounds leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .


Molecular Structure Analysis

The molecular structure of these compounds is complex, and they are part of a larger family of compounds known as benzopyridines, which are composed of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .

Scientific Research Applications

Synthesis and Reactivity

Researchers have developed novel methods for synthesizing and reacting compounds bearing structural resemblance or functional groups akin to the target compound. For instance, the synthesis of methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates via a novel three-step sequential reaction demonstrates the chemoselective reactions of similar compounds with alkyl halides, showcasing the synthetic versatility of these molecular frameworks (Fathalla & Pazdera, 2007). Another study detailed the cyclization of related benzoate compounds in the presence of bases, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base's strength, illustrating the reaction pathways and potential for creating diverse molecular structures (Ukrainets et al., 2014).

Antimicrobial Activity

Some derivatives of structurally similar compounds have been synthesized and evaluated for antimicrobial activity, offering insights into the potential biological applications of these molecules. For example, a series of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives were synthesized and showed good activity profiles against various bacteria, indicating the relevance of this research in developing new antimicrobial agents (Rao et al., 2020).

Advanced Material Applications

The study of the structural and electronic properties of cross-conjugated and pseudo-cross-conjugated mesomeric betaines related to the compound of interest highlights the chemical and spectroscopic behaviors of these molecules. Such research is essential for understanding the molecular basis of their potential applications in advanced materials, including their aggregation behavior and emission properties (Batsyts et al., 2018).

Future Directions

The future directions for this compound could involve further investigation into its chemosensor properties, as well as potential applications in the field of fluorescent and colorimetric sensors .

Properties

IUPAC Name

methyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O4S/c1-40-31(39)23-17-15-21(16-18-23)20-41-32-34-33-27(36(32)24-10-3-2-4-11-24)14-7-19-35-29(37)25-12-5-8-22-9-6-13-26(28(22)25)30(35)38/h2-6,8-13,15-18H,7,14,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRKOSDTZAEUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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